molecular formula C17H23NO4 B1170558 I-mf myogenic repressor CAS No. 183511-66-2

I-mf myogenic repressor

Katalognummer: B1170558
CAS-Nummer: 183511-66-2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of Id Protein Family in Cellular and Developmental Processes

The Inhibitor of Differentiation (Id) proteins are a family of transcriptional regulators that belong to the helix-loop-helix (HLH) superfamily. nih.govoup.com Unlike most HLH proteins, Id proteins lack the basic DNA-binding domain necessary to bind to DNA directly. nih.govresearchgate.netfrontiersin.org Instead, they function as dominant-negative regulators by forming heterodimers with basic helix-loop-helix (bHLH) transcription factors, such as the E-proteins. nih.govnih.gov This interaction prevents the bHLH factors from binding to DNA and activating gene transcription, effectively inhibiting their function. oup.comfrontiersin.org

In mammals, the Id protein family consists of four members: Id1, Id2, Id3, and Id4. oup.com Since the cloning of the gene for Id1 in 1990, these proteins have been implicated in a wide array of fundamental cellular processes. nih.gov Their functions extend beyond myogenesis to include the regulation of cell growth, proliferation, senescence, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). oup.comnih.gov The expression of Id proteins is often high in proliferating and multipotent cells, including stem cell populations, and tends to decrease as cells terminally differentiate. nih.gov This pattern underscores their role in maintaining an undifferentiated state and promoting cell cycle progression. frontiersin.orgnih.gov The diverse functions of Id proteins are critical during embryonic development and in maintaining tissue homeostasis in adults.

Id Protein Family Member Key Functions in Cellular Processes
Id1 Inhibits differentiation in various cell types including muscle cells; promotes cell growth and angiogenesis. Implicated in tumorigenesis. nih.govnih.gov
Id2 Regulates cell cycle progression and inhibits differentiation of myoblasts and other cell types. nih.gov Plays a crucial role in the development and function of immune cells, particularly T cells. frontiersin.org
Id3 Acts as a negative regulator of differentiation, including in myogenesis. researchgate.net It is often highly expressed in myoblasts and its levels decrease upon differentiation. researchgate.net
Id4 Functions as a corepressor of other HLH transcription factors. Its role in myogenesis is less pronounced compared to Id1, Id2, and Id3. nih.govresearchgate.net

Historical Context of Id Protein Identification in Myogenesis

The discovery of Id proteins dates back to 1990 with the identification of Id1. oup.comnih.gov These proteins were recognized as members of the HLH family that could heterodimerize with other bHLH proteins but lacked a DNA-binding region. nih.gov This unique structural feature led to their designation as "Inhibitors of DNA binding" or "Id" proteins. oup.com Their function as dominant-negative antagonists of bHLH transcription factors was quickly established. nih.gov

Shortly after their discovery, Id proteins were linked to the regulation of cellular differentiation. oup.com Seminal studies demonstrated that the expression of Id proteins was downregulated during the differentiation of several cell lineages, including skeletal muscle. oup.com Researchers observed that forcing the expression of Id genes in cultured myoblasts (muscle precursor cells) could prevent them from differentiating into mature muscle cells. oup.commdpi.com This inhibitory effect on myogenesis established their role as myogenic repressors. nih.gov These findings were crucial because they highlighted a key mechanism for holding muscle differentiation in check. The myogenic bHLH proteins, such as MyoD and Myogenin, require dimerization with ubiquitous E-proteins to function. biologists.com By sequestering these E-proteins, Id proteins effectively block the activity of the myogenic regulatory factors, thus halting the differentiation program. nih.gov

Biological Significance of Myogenic Repression in Muscle Development and Homeostasis

The repression of myogenesis is not a secondary process but a fundamentally important aspect of muscle biology, critical for both the initial formation of muscle tissue during embryonic development and its maintenance and repair in adults. frontiersin.orgnih.gov During development, a precise balance between proliferation and differentiation of myogenic progenitor cells is required to generate muscles of the correct size, shape, and function. nih.gov Myogenic repressors like Id proteins ensure that these progenitor cells expand to a sufficient number before they commit to terminal differentiation. nih.gov Without this control, premature differentiation would deplete the progenitor pool, leading to smaller and improperly formed muscles.

In adult skeletal muscle, a population of resident stem cells, known as satellite cells, is responsible for muscle growth and regeneration following injury. physiology.org These satellite cells are normally kept in a quiescent, undifferentiated state. Myogenic repression is vital for maintaining this quiescence. physiology.org Upon muscle damage, satellite cells are activated to proliferate and then differentiate to repair the damaged tissue. Id proteins play a role in this process by preventing premature differentiation, allowing for a sufficient number of myoblasts to be generated to effectively repair the injury. physiology.org Therefore, the biological significance of myogenic repression lies in:

Maintaining the Stem Cell Pool: It ensures a reserve of undifferentiated satellite cells is available for future regeneration needs. physiology.orgphysiology.org

Controlling Muscle Fiber Size: By regulating the timing of differentiation, it allows for the proper expansion of myoblasts required for muscle growth. frontiersin.org

Ensuring Effective Regeneration: It coordinates the proliferation and differentiation of myoblasts during the repair process to restore muscle tissue integrity after injury. physiology.org

Preventing Pathological Conditions: Dysregulation of the balance between proliferation and differentiation can contribute to muscle diseases and the replacement of muscle tissue with fibrotic or adipose tissue. biologists.com

Process Significance of Myogenic Repression Key Proteins Involved
Embryonic Myogenesis Ensures sufficient proliferation of progenitor cells before terminal differentiation, leading to correctly formed muscles. frontiersin.orgnih.govId proteins, MyoD, Myf5
Postnatal Growth Regulates the expansion of myoblasts to allow for an increase in muscle mass.Id proteins, Myogenin
Adult Muscle Homeostasis Maintains the quiescence of the satellite cell (muscle stem cell) pool. physiology.orgId proteins, Pax7
Muscle Regeneration Prevents premature differentiation of activated satellite cells, allowing for an adequate proliferative response to injury. physiology.orgId proteins, MyoD, Myogenin

Eigenschaften

CAS-Nummer

183511-66-2

Molekularformel

C17H23NO4

Synonyme

I-mf myogenic repressor

Herkunft des Produkts

United States

Molecular Characterization and Classification of Id Proteins

Structural Basis of Id Protein Function

The function of Id proteins is intrinsically linked to their structure, which is centered around the highly conserved helix-loop-helix (HLH) domain. biologists.comoup.com This domain consists of two amphipathic alpha-helices connected by a loop of variable length and sequence. biologists.com The HLH domain is the primary site for protein-protein interactions, mediating the dimerization with bHLH transcription factors. biologists.comresearchgate.net

While the HLH domain is crucial, other regions of the Id proteins also contribute to their function and specificity. The N-terminal and C-terminal regions, which are more variable among the isoforms, are involved in recognizing different protein partners. researchgate.netnih.gov This structural flexibility allows Id proteins to interact with a diverse range of proteins beyond bHLH factors, including retinoblastoma protein (pRb) and other cell cycle regulators. researchgate.net The interaction between Id proteins and their binding partners is a key mechanism in controlling cell fate and proliferation. researchgate.net

Id Isoforms (Id1, Id2, Id3, Id4) and Differential Attributes

While all four Id proteins share the fundamental mechanism of inhibiting bHLH transcription factors, they exhibit distinct expression patterns and functional roles in various biological processes. nih.govnih.gov

Id1: This isoform is highly expressed in various tissues, including the brain, liver, and lungs. atlasgeneticsoncology.org It is involved in controlling cell growth, proliferation, and angiogenesis. atlasgeneticsoncology.org High levels of Id1 are often associated with a less differentiated state and are found in embryonic and stem cells. medsci.orgatlasgeneticsoncology.org It plays a role in the self-renewal of muscle stem cells and is implicated in heart development. atlasgeneticsoncology.org

Id2: Found in many early fetal tissues, Id2 expression is often downregulated in corresponding mature tissues. uniprot.orgtandfonline.com It plays a role in negatively regulating cell differentiation and is involved in the development of the immune system, including the maturation of natural killer (NK) cells. wikipedia.orgmaayanlab.cloud In neural progenitors, Id2 can oppose oligodendrocyte lineage commitment. maayanlab.cloud

Id3: This isoform is expressed in a wide range of tissues. oup.com Id3 is involved in myogenesis by inhibiting skeletal muscle differentiation and promoting the proliferation of muscle precursor cells. uniprot.orgoup.com It also plays a crucial role in the maintenance and function of regulatory T cells within the immune system. oup.com

Id4: The expression pattern of Id4 is more restricted compared to the other isoforms, with the highest levels found in the brain, testis, and kidney of adult mice. oup.comnih.gov Unlike Id1, Id2, and Id3, which often act to inhibit differentiation, Id4 has been shown to promote differentiation in some contexts, such as in glial cells and osteoblasts. nih.gov It is required for normal brain development, regulating the proliferation and differentiation of neural stem cells. nih.govwikipedia.org

The following table summarizes the key differential attributes of the Id protein isoforms:

AttributeId1Id2Id3Id4
Primary Tissues of Expression Brain, liver, lung, skin, thyroid atlasgeneticsoncology.orgEarly fetal tissues, parathyroid uniprot.orgWidely expressed oup.comBrain, testis, kidney, pancreas oup.comnih.gov
Key Functions - Cell growth & proliferation atlasgeneticsoncology.org- Angiogenesis atlasgeneticsoncology.org- Stem cell self-renewal atlasgeneticsoncology.org- Negative regulation of cell differentiation wikipedia.org- Immune system development (e.g., NK cells) maayanlab.cloud- Neurogenesis maayanlab.cloud- Inhibition of myogenesis oup.com- Muscle precursor cell proliferation uniprot.org- Regulatory T cell function oup.com- Regulation of neural stem cells nih.govwikipedia.org- Pro-differentiation in some contexts (e.g., osteoblasts) nih.gov- Mammary and prostate gland development nih.gov
Chromosomal Location (Human) 20q11 medsci.orgnih.gov2p25 medsci.orgnih.gov1p36.1 medsci.orgnih.gov6p21-p22 medsci.orgnih.gov

Molecular Mechanisms of Myogenic Repression by Id Proteins

Dominant-Negative Activity Through Protein-Protein Interactions

Id proteins exert their influence primarily by interfering with the function of other proteins through direct physical association. Lacking a basic DNA-binding domain themselves, they act by disrupting the formation of functional transcription factor complexes. wikipedia.orgresearchgate.netnih.gov

Id proteins directly interact with and sequester a class of ubiquitously expressed bHLH proteins known as E-proteins. researchgate.netnih.govmdpi.comelifesciences.org E-proteins are essential dimerization partners for myogenic regulatory factors (MRFs). nih.gov By forming heterodimers with E-proteins, Id proteins prevent them from associating with MRFs. researchgate.netmdpi.comelifesciences.org This sequestration effectively reduces the available pool of E-proteins required for the formation of active myogenic transcription factor complexes. mdpi.com

The helix-loop-helix (HLH) domain is the primary site of this protein-protein interaction. researchgate.netfrontiersin.org The affinity of Id proteins for E-proteins is a critical determinant of their inhibitory potency. mdpi.com There are four known Id proteins in mammals (Id1, Id2, Id3, and Id4), and they exhibit differential expression and binding affinities for various E-proteins, suggesting nuanced roles in regulating myogenesis. researchgate.netresearchgate.net

Myogenic regulatory factors (MRFs), including MyoD, Myogenin, Myf5, and MRF4, are the master regulators of skeletal muscle development. nih.govbiologists.com These tissue-specific bHLH proteins must heterodimerize with E-proteins to bind DNA and activate the transcription of muscle-specific genes. nih.govnih.gov

By sequestering E-proteins, Id proteins indirectly but effectively attenuate the activity of MRFs. wikipedia.orgnih.govmdpi.comnih.gov The resulting Id-E-protein heterodimers are incapable of binding to DNA because Id proteins lack the necessary basic domain for DNA interaction. wikipedia.orgresearchgate.netmdpi.com This dominant-negative mechanism prevents the MRF-E-protein complexes from forming and subsequently initiating the myogenic program. nih.govnih.gov Studies have shown that overexpression of Id proteins can inhibit the differentiation of myoblasts into mature muscle fibers, highlighting their potent repressive function. nih.govahajournals.org Conversely, a decrease in Id protein levels is a prerequisite for muscle differentiation to proceed. nih.gov

Protein FamilyExamplesFunction in MyogenesisInteraction with Id Proteins
Id ProteinsId1, Id2, Id3, Id4Inhibit myogenesisN/A
bHLH E-ProteinsE12, E47, HEBEssential co-factors for MRFsSequestered by Id proteins, preventing MRF binding
Myogenic Regulatory Factors (MRFs)MyoD, Myogenin, Myf5, MRF4Master regulators of muscle differentiationActivity is attenuated due to E-protein sequestration by Id proteins

Inhibition of DNA Binding and Transcriptional Activation

The sequestration of E-proteins by Id proteins has direct consequences on the ability of myogenic transcription factors to bind to their target DNA sequences and activate gene expression.

MRF-E-protein heterodimers recognize and bind to specific DNA sequences known as E-boxes (consensus sequence CANNTG) located in the promoter and enhancer regions of muscle-specific genes. wikipedia.orgnih.govnih.gov This binding is a critical step for the initiation of transcription.

Because Id proteins lack a basic domain, the Id-E-protein heterodimers cannot bind to E-box sequences. wikipedia.orgresearchgate.netelifesciences.orgnih.gov By preventing the formation of functional MRF-E-protein complexes, Id proteins effectively block the binding of these essential activators to their DNA targets. nih.govmdpi.comoup.comphysiology.org This inhibition of DNA binding is the central mechanism through which Id proteins exert their repressive effects on myogenesis. wikipedia.orgfrontiersin.org

The inability of MRFs to bind to E-boxes directly leads to a failure to activate the transcription of a wide array of muscle-specific genes. wikipedia.orgelifesciences.orgnih.govoup.com These genes encode proteins that are crucial for the structure and function of muscle cells, such as muscle creatine (B1669601) kinase (MCK) and various contractile proteins. nih.govoup.commdpi.com

Studies using reporter gene assays have demonstrated that overexpression of Id proteins, such as Id3, can efficiently inhibit the MyoD-mediated activation of the muscle-specific creatine kinase (MCK) reporter gene. nih.govoup.com This provides direct evidence for the role of Id proteins in suppressing the transcriptional program that drives myogenesis. The downregulation of Id protein expression is therefore a critical event that allows for the timely activation of muscle-specific genes during differentiation. nih.govnih.gov

MechanismKey PlayersOutcome
Sequestration of E-proteinsId proteins, E-proteinsFormation of non-functional Id-E-protein heterodimers
Inhibition of DNA BindingId-E-protein complexes, MRF-E-protein complexes, E-box sequencesPrevention of MRF-E-protein binding to E-boxes
Transcriptional RepressionMuscle-specific genes (e.g., MCK)Failure to activate muscle-specific gene expression, leading to inhibition of myogenesis

Functional Interplay with Other Myogenesis-Inhibiting Transcriptional Regulators

The regulation of myogenesis is a complex process involving a network of both positive and negative regulators. Id proteins function within this network, and their activity can be influenced by and can influence other inhibitory pathways.

While the primary mechanism of Id protein function is the sequestration of E-proteins, they also participate in a broader regulatory landscape. For instance, signaling pathways that inhibit myogenesis, such as those activated by certain growth factors, often lead to the upregulation of Id gene expression. mdpi.comoup.com This positions Id proteins as key downstream effectors of anti-myogenic signals.

Furthermore, other transcriptional repressors can also impact MyoD function through various mechanisms, including competition for E-box binding or by forming non-functional heterodimers with MyoD itself. mdpi.com The interplay between Id proteins and these other repressors creates a robust system for tightly controlling the timing and progression of muscle development. For example, the Notch signaling pathway, a well-known inhibitor of myogenesis, can induce the expression of Hes and Hey proteins, which are bHLH transcriptional repressors that can compete with MRFs for E-box binding. mdpi.com The coordinated action of these different classes of inhibitors ensures that myogenesis is initiated only under the appropriate physiological conditions.

Interactions with Twist Family Proteins

Twist proteins, another family of bHLH transcription factors, act as potent inhibitors of myogenesis. biologists.com Their interaction with Id proteins is a crucial aspect of this repressive function.

Sequestration of E-proteins: Both Id and Twist proteins can sequester E-proteins, which are ubiquitous bHLH factors that form heterodimers with myogenic regulatory factors (MRFs) like MyoD to activate muscle gene expression. mdpi.comnih.gov By binding to E-proteins, Id and Twist prevent the formation of functional MRF/E-protein complexes, thus inhibiting myogenesis. mdpi.comnih.gov

Direct Interaction and Inhibition of MyoD: Twist1 has been shown to directly interact with MyoD through the basic and HLH domains of both proteins. nih.gov This interaction inhibits the transactivation function of MyoD. nih.gov Specifically, three arginine residues within the basic region of Twist1 are essential for this interaction and subsequent inhibition of MyoD. nih.gov

Modulation of Dimerization Choice: The relative levels of Id proteins, Twist, and E-proteins within a cell influence the formation of different dimer pairs. oup.com When Id protein levels are high, they preferentially bind to and sequester E-proteins, which can lead to the formation of Twist1 homodimers. oup.com This switch in dimerization partners can alter the transcriptional output, as Twist1 homodimers and Twist1/E-protein heterodimers can have different target gene specificities and activities. biologists.comoup.com For instance, in some contexts, Twist homodimers can act as activators. plos.org

Inhibition of MEF2: Twist proteins also inhibit the activity of myocyte enhancer factor 2 (MEF2), a critical co-factor for MRFs in activating muscle-specific genes. nih.govsci-hub.ru This inhibition is another layer of the repressive mechanism employed by Twist.

The interplay between Id and Twist proteins in regulating E-protein availability and directly inhibiting MRF function represents a multi-faceted approach to suppress myogenesis. nih.govresearchgate.net

Modulation by MyoR and Mist-1

MyoR (myogenic repressor) and Mist-1 are other bHLH proteins that contribute to the negative regulation of myogenesis, and their functions are intertwined with those of Id proteins. mdpi.comnih.gov

Competitive Inhibition: MyoR, like Id proteins, acts as a competitive inhibitor of MRFs. nih.gov It forms heterodimers with E-proteins and binds to the same E-box sequences in the DNA that are recognized by MRF/E-protein complexes. nih.gov However, the MyoR/E-protein heterodimer acts as a potent transcriptional repressor, thereby blocking the activation of muscle-specific genes. nih.gov The expression of MyoR is specific to the skeletal muscle lineage during a particular window of embryonic development and is downregulated as differentiation proceeds. nih.govrupress.org

Multiple Repressive Mechanisms of Mist-1: Mist-1 employs several mechanisms to inhibit myogenesis. It can form homodimers that bind to E-box target sites and actively repress transcription. rupress.org Additionally, Mist-1 can form inactive heterodimers with MyoD, preventing it from activating its target genes. rupress.org The expression of Mist-1 is observed in myogenic stem cells and diminishes upon the onset of myotube formation, similar to the expression pattern of Id proteins. rupress.org

Shared Antagonistic Roles: Both MyoR and Mist-1, along with Id and Twist, are part of a network of bHLH proteins that antagonize the function of MyoD and other MRFs. mdpi.comnih.gov They achieve this through various means, including sequestering E-proteins, competing for DNA binding sites, and forming non-functional or repressive protein complexes. mdpi.com

The coordinated action of these repressors ensures that myogenesis is tightly controlled and proceeds only at the appropriate time and place during development.

Integration with ZEB-mediated Repression

ZEB (Zinc finger E-box binding homeobox) proteins represent another class of transcriptional repressors that play a significant role in inhibiting muscle differentiation. Their mechanism of action is distinct from, yet integrated with, the repressive functions of Id proteins.

Active Transcriptional Repression: Unlike Id proteins, which primarily act by sequestering other transcription factors, ZEB proteins are active transcriptional repressors. embopress.orgsdbonline.org They bind to a specific subset of E-box sequences within the promoters of muscle-specific genes and actively repress their transcription. embopress.orgnih.gov This active repression is a key feature that distinguishes ZEB from other negative regulators of myogenesis like Id and Twist. embopress.org

Interaction with Corepressors: ZEB-mediated repression involves the recruitment of corepressors, such as CtBP (C-terminal binding protein). nih.govpnas.org ZEB proteins contain specific motifs that facilitate the binding of CtBP, and this interaction is necessary for their full repressor activity. pnas.org

Temporal Regulation of Gene Expression: The interplay between ZEB and myogenic bHLH proteins helps to establish the temporal order of muscle gene expression. embopress.org As the concentration of MRFs increases during differentiation, they can displace ZEB from the E-boxes of certain genes, leading to their activation. embopress.org The differential affinity of ZEB for various E-boxes ensures that genes are activated in a specific sequence. embopress.org

Inhibition of MEF2 Activity: ZEB also inhibits the transcriptional activity of MEF2 proteins, which are essential coactivators for MRFs. embopress.orgnih.gov This provides an additional layer of control over muscle gene expression. ZEB1, in particular, has been shown to bind to G/C-centered E-boxes in muscle differentiation genes at the myoblast stage, preventing their premature activation. nih.gov

Regulation of Id Protein Expression and Activity in Myogenic Systems

Transcriptional Control of Id Gene Expression

The expression of Id genes is tightly regulated at the transcriptional level by a complex interplay of promoter-specific elements, signaling pathways, and a network of transcription factors. This control ensures that Id protein levels are appropriate for the cell's proliferative or differentiative state.

Analysis of the promoter regions of Id genes has identified key regulatory elements that are crucial for their expression in myogenic cells. For instance, the promoter of the mouse Id3 gene contains several DNase I protected footprints, indicating regions where regulatory proteins bind. nih.gov These regions are essential for the high levels of transcriptional activity observed in proliferating skeletal muscle cells. nih.gov Similarly, the regulatory region of the Id2 gene contains specific E-box sequences (CANNTG), which are recognized and bound by bHLH transcription factors. calstate.edu In the Id2 gene, E-box sites located upstream at positions -2703 and -2657 are known binding sites for the myogenic factor MyoD. calstate.edu The presence and activity of these elements are fundamental to integrating various signals that control Id gene transcription.

The expression of Id proteins is highly responsive to the cellular environment, particularly to the presence of growth factors and mitogenic signals that promote cell proliferation. calstate.eduresearchgate.net In myoblasts, signals from factors such as Fibroblast Growth Factor (FGF) and Insulin-like Growth Factor (IGF) are known to stimulate proliferation and suppress differentiation. mdpi.com This proliferative state is strongly associated with high expression levels of Id proteins. researchgate.net These mitogenic signals maintain Id gene transcription, which in turn suppresses the activity of pro-differentiative factors like MyoD and myogenin. The repression of myogenin's ability to autoregulate its own expression is one mechanism through which mitogens can inhibit differentiation, a process where Id proteins play a crucial inhibitory role.

A network of specific transcription factors fine-tunes the expression of Id genes. Studies on the Id3 promoter in C2C12 myoblasts have revealed binding sites for Sp2 and Egr-1. nih.gov Mutation analysis demonstrated that the Sp2 binding site is responsible for a significant portion of Id3 promoter activity in proliferating myoblasts, while the Egr-1 site appeared to be dispensable under these conditions. nih.gov As muscle cells differentiate, the binding of proteins to the Sp2 site is markedly reduced, consistent with the downregulation of Id3 expression. nih.gov

Conversely, the zinc-finger protein RP58 (also known as Zfp238) acts as a crucial transcriptional repressor of Id genes. nih.gov RP58 is a direct target of MyoD, creating a regulatory loop. nih.gov During differentiation, MyoD levels rise and activate RP58 expression. RP58 then binds to the regulatory regions of Id2 and Id3, repressing their transcription. nih.govcalstate.edu This repression is essential for myogenesis to proceed, as the downregulation of Id proteins liberates bHLH E-proteins to dimerize with MyoD and activate the muscle differentiation program. nih.gov In the absence of RP58, Id2 and Id3 expression remains high, impairing MyoD-dependent myogenic activation. nih.gov

Transcription FactorTarget Id Gene(s)Effect on TranscriptionContext
Sp2Id3ActivationProliferating myoblasts nih.gov
Egr-1Id3Binding without significant activityProliferating myoblasts nih.gov
RP58 (Zfp238)Id2, Id3RepressionMyogenic differentiation nih.gov
MyoDId2, Id3ActivationProliferating cells calstate.educalstate.edu

The regulation of Id genes is deeply embedded in the circuitry of myogenic lineage factors. A notable example of cross-regulation involves MyoD itself. Despite being a primary target for inhibition by Id proteins, MyoD can bind to the E-box sites in the regulatory regions of the Id2 and Id3 genes. calstate.educalstate.edu This binding appears to contribute to the expression of Id proteins in proliferating cells, creating a complex feedback loop where MyoD may participate in maintaining the expression of its own inhibitors prior to the onset of differentiation. calstate.edu

Id proteins, in turn, exert their cross-regulatory function by dimerizing with ubiquitously expressed E-proteins, thereby preventing the formation of functional MyoD/E-protein heterodimers. nih.govbiologists.com This sequestration is a primary mechanism by which Id proteins inhibit myogenesis. The myogenic regulatory factors (MRFs) themselves, including MyoD, Myf5, myogenin, and MRF4, are known to engage in auto- and cross-regulatory activation to establish and maintain their expression. biologists.comnih.gov The presence of Id proteins directly impinges on this network by controlling the availability of essential E-protein cofactors.

Post-Translational Regulation of Id Proteins

Beyond transcriptional control, the activity and abundance of Id proteins are governed by post-translational mechanisms. These processes allow for rapid changes in Id protein levels, which is critical for the timely transition from myoblast proliferation to differentiation.

Id proteins are inherently unstable, with short half-lives, ensuring that their levels can be rapidly modulated. nih.govsci-hub.se Research has shown that Id1, Id2, and Id3 are targeted for degradation through the ubiquitin-proteasome pathway. nih.gov In this process, proteins are tagged with ubiquitin molecules, which marks them for destruction by the 26S proteasome complex. nih.govsci-hub.sethermofisher.com

The half-life of Id3, for example, has been estimated to be approximately 20 minutes. nih.govsci-hub.se This rapid turnover is crucial for allowing cells to quickly downregulate Id levels and initiate differentiation when mitogenic signals are withdrawn. Interestingly, the stability of Id proteins can be influenced by their binding partners. When Id3 forms a complex with the bHLH protein E47, its rate of degradation is significantly reduced. nih.govsci-hub.se This suggests that the pool of Id proteins not sequestered by bHLH partners is more susceptible to degradation, providing a mechanism to fine-tune the balance between active and inactive myogenic complexes. In contrast, Id4 appears to be less sensitive to degradation by this pathway. nih.govsci-hub.se

Id ProteinDegradation PathwayEstimated Half-lifeNotes
Id1Ubiquitin-Proteasome SystemShortDegradation is regulated by ubiquitination. nih.govpnas.org
Id2Ubiquitin-Proteasome SystemShortDegraded via the ubiquitin-proteasome pathway. nih.gov
Id3Ubiquitin-Proteasome System~20 minutesStability increases when bound to bHLH proteins like E47. nih.govsci-hub.se
Id4Dependent on E1 enzymeMore stableLess sensitive to proteasome inhibitors compared to Id1-3. nih.govsci-hub.se

Influence of Heterodimerization on Id Protein Half-Life

The stability and turnover of Id proteins are critical for controlling the timing of myogenic differentiation. Id proteins are intrinsically short-lived, with their degradation being tightly controlled by the ubiquitin-proteasome pathway. nih.govsci-hub.se Research has shown that Id1, Id2, and Id3 are rapidly degraded by the 26S proteasome, a multi-subunit complex that degrades proteins tagged with ubiquitin. nih.govjcpjournal.orgthermofisher.com For instance, the half-life of the Id3 protein has been estimated to be approximately 20 minutes in cultured cells. nih.govsci-hub.se

A key factor influencing Id protein stability is their interaction with bHLH partners. The formation of a heterodimer with a bHLH protein, such as E47, significantly stabilizes the Id protein and extends its half-life. nih.govsci-hub.se Studies have demonstrated that when Id3 is co-expressed with E47, its rate of degradation is markedly reduced. nih.gov This suggests that the Id3 protein is less susceptible to degradation by the 26S proteasome when it is part of a heterodimeric complex. nih.govsci-hub.se This protective mechanism ensures that as long as bHLH transcription factors are present and available for binding, Id proteins can persist and effectively inhibit their function. Conversely, when Id proteins are in a free, unbound state, they are rapidly targeted for destruction, allowing for a swift transition toward differentiation once the cellular signals change.

This regulatory mechanism is conserved across species. In Drosophila, the Id homolog Extra macrochaetae (Emc) is unstable when alone but is stabilized upon forming a heterodimer with the E-protein Daughterless (Da). elifesciences.org This dynamic interplay between heterodimerization and protein stability provides a robust switch for controlling cell fate decisions.

Protein StateEstimated Half-LifePrimary Degradation PathwayReference
Free Id3 Protein~20 minutesUbiquitin-26S Proteasome nih.gov
Id3-E47 HeterodimerSignificantly increasedReduced susceptibility to proteasomal degradation nih.gov

Subcellular Localization and Dynamic Shuttling

The function of Id proteins as myogenic repressors is critically dependent on their ability to control the subcellular location of their bHLH binding partners. Myogenic regulatory factors like MyoD must enter the nucleus to access the chromatin and activate the transcription of muscle-specific genes. nih.govresearchgate.net The I-mf protein exerts its inhibitory effect by physically associating with MyoD family members in the cytoplasm. nih.gov

This interaction effectively masks the nuclear localization signals (NLS) of the myogenic factors, preventing their translocation into the nucleus. nih.gov By sequestering these essential myogenic activators in the cytoplasm, I-mf ensures they cannot perform their function, thereby repressing myogenesis. nih.govresearchgate.net This cytoplasmic retention is a key mechanism for maintaining myoblasts in an undifferentiated state.

The transition from a proliferating myoblast to a differentiating myocyte involves the dynamic shuttling of these proteins. As cells receive signals to differentiate, the expression of Id proteins decreases. frontiersin.org This reduction in Id levels frees myogenic bHLH factors, allowing them to be imported into the nucleus where they can initiate the genetic program for muscle development. nih.gov The regulation of nucleo-cytoplasmic trafficking is therefore a pivotal control point in myogenesis, ensuring that the powerful differentiation-inducing activity of factors like MyoD is only unleashed at the appropriate time. researchgate.netresearchgate.net

Biological Roles of Id Proteins in Myogenic Processes

Maintenance of Proliferative State in Myoblasts

A critical function of Id proteins in myogenesis is the maintenance of myoblasts in a proliferative, undifferentiated state. calstate.edu High levels of Id proteins are characteristic of proliferating myoblasts. calstate.edu This is achieved through the sequestration of E proteins (like E12 and E47), which are essential dimerization partners for MyoD family members. nih.gov By preventing the formation of functional MyoD/E protein heterodimers, Id proteins inhibit the transcriptional activation of muscle-specific genes and thus suppress premature differentiation. nih.gov

Overexpression of Id proteins, such as Id1, Id2, and Id3, in cultured myoblasts has been shown to inhibit muscle differentiation. nih.gov Conversely, a decrease in the levels of Id proteins is a prerequisite for the onset of terminal differentiation. nih.gov For instance, the overexpression of Id2 has been found to increase the proliferation of C2C12 myoblasts. plos.org This suggests that the carefully regulated expression of Id proteins is essential for expanding the pool of myoblasts before they commit to differentiation. plos.org

Regulation of Cell Cycle Exit and G0/G1 Arrest during Differentiation

The transition from a proliferative myoblast to a differentiated myocyte requires the cell to exit the cell cycle and enter a quiescent state, typically the G0/G1 phase. nih.gov Id proteins are key players in this regulatory process. The antagonism between E2A (which has growth-inhibitory effects) and Id proteins suggests their involvement in regulatory events prior to or near the restriction point in the G1 phase of the cell cycle. nih.gov Neutralizing endogenous Id proteins can lead to withdrawal from the cell cycle. nih.gov

The levels of Id proteins are high during proliferation and decrease significantly as myoblasts withdraw from the cell cycle and begin to differentiate. researchgate.net This downregulation of Id proteins allows for the activation of cell cycle inhibitors, such as p21, which is a critical step for G0/G1 arrest. nih.gov The phosphorylation of Id2 by cyclin E/cdk2 complexes during the late G1 phase can restore E-box transcriptional activity, indicating a direct link between Id protein function and cell cycle machinery. plos.org

Contributions to Embryonic Skeletal Myogenesis and Somite Development

During embryonic development, the formation of skeletal muscle is a highly organized process that begins in the somites, transient blocks of mesoderm. nih.gov I-mf is highly expressed in the sclerotome, the ventral part of the somite that gives rise to the vertebrae and ribs, while MyoD family members are concentrated in the dermomyotome, which contains the skeletal muscle precursors. nih.gov This distinct expression pattern suggests a crucial role for I-mf in the patterning of the somite by preventing premature myogenesis in the sclerotomal compartment. nih.gov

I-mf has been shown to inhibit the transactivation activity of the MyoD family and repress myogenesis by associating with these factors and retaining them in the cytoplasm, thereby masking their nuclear localization signals. nih.gov Furthermore, studies in fish embryos have shown that different Id paralogs (Id1, Id2, and Id6) are expressed in specific domains of the developing somites, suggesting their role in controlling the timing and location of muscle differentiation. biologists.com This spatial and temporal regulation by Id proteins is essential for the proper expansion and subsequent differentiation of myogenic progenitor cells during embryonic development. biologists.com

Role in Adult Muscle Regeneration and Satellite Cell Biology

Adult skeletal muscle possesses a remarkable capacity for regeneration, a process largely attributed to a population of resident muscle stem cells known as satellite cells. biologists.com In their quiescent state, satellite cells express the transcription factor Pax7. nih.gov Intriguingly, Id2 and Id3 are direct transcriptional targets of Pax7 in quiescent satellite cells. nih.gov This suggests that Pax7 maintains the undifferentiated state of satellite cells by inducing the expression of Id proteins, which in turn inhibit the function of myogenic bHLH proteins. nih.gov

Following muscle injury, satellite cells become activated, proliferate, and their progeny differentiate to repair the damaged muscle fibers. biologists.com During this process, the levels of Id proteins are dynamically regulated. Upon activation, Pax7 may induce the expression of both Id2/3 and the myogenic regulatory factors MyoD and Myf5. nih.gov As the cells commit to differentiation, the expression of Id proteins decreases, allowing for the full activation of the myogenic program. nih.gov This indicates that Id proteins are critical regulators of the transition between quiescence, proliferation, and differentiation in satellite cells during adult muscle regeneration. nih.govnih.gov

Influence on Muscle Fiber Type Specification and Plasticity

Skeletal muscle is composed of different fiber types, broadly classified as slow-twitch (Type I) and fast-twitch (Type II), each with distinct metabolic and contractile properties. nih.govoup.com While the direct role of I-mf in specifying muscle fiber type is an area of ongoing research, its function as a repressor of myogenic differentiation suggests a potential influence on this process. By controlling the timing and extent of myoblast differentiation, Id proteins could indirectly affect the developmental pathways that lead to the formation of different fiber types.

The plasticity of muscle fibers, their ability to change their characteristics in response to stimuli like exercise, is also a key feature of skeletal muscle. nih.gov Given that Id proteins are involved in the regulation of satellite cell activity, which contributes to muscle adaptation and repair, it is plausible that they play a role in muscle fiber plasticity. Further research is needed to elucidate the precise mechanisms by which I-mf and Id proteins may influence the specification and adaptation of muscle fiber types.

Table 1: Expression of Id Proteins During Myoblast Differentiation

Stage of MyogenesisId1 ExpressionId2 ExpressionId3 ExpressionKey Function
Proliferating Myoblasts HighHighHighMaintain proliferation, inhibit premature differentiation calstate.eduresearchgate.net
Cell Cycle Exit DecreasingDecreasingDecreasingAllow for G0/G1 arrest researchgate.net
Early Differentiation LowLowLowPermit activation of myogenic regulatory factors researchgate.net
Terminal Differentiation Very Low/AbsentVery Low/AbsentVery Low/AbsentFormation of myotubes researchgate.net

Table 2: Key Interacting Partners of I-mf/Id Proteins in Myogenesis

Interacting Protein FamilySpecific ExamplesConsequence of Interaction
MyoD Family (bHLH) MyoD, Myf5, Myogenin, MRF4Inhibition of DNA binding and transcriptional activation nih.gov
E Proteins (bHLH) E12, E47Sequestration, preventing heterodimerization with MyoD family nih.gov
Pax7 -Transcriptional activation of Id2 and Id3 in quiescent satellite cells nih.gov
Cell Cycle Regulators Cyclin E/cdk2Phosphorylation of Id2, influencing cell cycle progression plos.org

Signaling Pathways Modulating Id Protein Function in Myogenesis

Growth Factor Receptor Signaling (e.g., FGF, TGF-β)

Growth factors play a pivotal role in regulating the balance between myoblast proliferation and differentiation. Fibroblast Growth Factor (FGF) and Transforming Growth Factor-beta (TGF-β) are two prominent examples that influence Id protein function to inhibit myogenesis.

Fibroblast Growth Factor (FGF): FGF signaling is a potent inhibitor of myogenic differentiation. nih.govresearchgate.net When myoblasts are exposed to FGF, they are stimulated to proliferate and are prevented from exiting the cell cycle and terminally differentiating. nih.gov This inhibitory effect is, in part, mediated by the upregulation of Id proteins. FGF signaling, through the activation of the Ras-MAPK cascade, leads to the increased expression of Id genes. The resulting Id proteins sequester E proteins, which are essential binding partners for myogenic regulatory factors (MRFs) like MyoD. This sequestration prevents the formation of functional MRF-E protein heterodimers, thereby inhibiting the transcription of muscle-specific genes. nih.gov Studies have shown that FGF treatment can inhibit the transcription of the myogenin gene, a key MRF, highlighting its role in suppressing differentiation. researchgate.net

Transforming Growth Factor-beta (TGF-β): The TGF-β superfamily of ligands also negatively regulates muscle development. nih.govmdpi.com TGF-β signaling has been shown to inhibit the differentiation of myoblasts. nih.gov This inhibition is mediated, at least in part, through the modulation of Id protein expression. Upon binding to its receptor, TGF-β activates the Smad signaling pathway. Activated Smad complexes can translocate to the nucleus and regulate the transcription of target genes, including those encoding Id proteins. nih.gov For instance, TGF-β has been shown to induce the expression of Id1. researchgate.net This upregulation of Id1 contributes to the inhibition of myogenesis by sequestering E proteins and preventing MRF activity. The interplay between TGF-β signaling and Id proteins provides a mechanism to halt muscle differentiation in response to specific environmental cues. nih.gov

Growth FactorSignaling PathwayEffect on Id ProteinsOverall Effect on Myogenesis
FGFRas-MAPKUpregulation of Id expressionInhibition of differentiation, promotion of proliferation
TGF-βSmadUpregulation of Id1 expressionInhibition of differentiation

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK)

Mitogen-activated protein kinase (MAPK) pathways are crucial signal transduction cascades that regulate a wide range of cellular processes, including myogenesis. The p38 MAPK pathway, in particular, plays a pro-myogenic role, often by counteracting the inhibitory effects of Id proteins. rupress.orgpacificpapermill.com

Activation of the p38 MAPK pathway is a key event during myoblast differentiation. frontiersin.orgresearchgate.net Once activated, p38 MAPK can phosphorylate and activate various downstream targets, including transcription factors that promote the expression of muscle-specific genes. nih.gov Importantly, p38 MAPK signaling can negatively regulate the expression of Id genes. By suppressing the activity of transcription factors that drive Id gene expression, the p38 MAPK pathway helps to relieve the inhibition on MRFs. frontiersin.org This allows for the formation of functional MRF-E protein heterodimers and the subsequent activation of the myogenic program. The interplay between the anti-myogenic signals that upregulate Id and the pro-myogenic p38 MAPK pathway that downregulates Id is critical for the precise timing of muscle differentiation. rupress.org

PI3K/Akt/mTOR Pathway Cross-Talk

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. In the context of myogenesis, this pathway primarily promotes muscle hypertrophy, but it also cross-talks with pathways that regulate Id protein function.

The PI3K/Akt/mTOR pathway is generally considered to be pro-myogenic. Activation of this pathway can promote the synthesis of proteins required for muscle cell growth and differentiation. nih.gov Research has indicated a functional link between the E-Id protein axis and the PI3K/Akt/mTORC1 pathway. nih.gov While the precise mechanisms of cross-talk are still being elucidated, it is proposed that signals that modulate Id protein levels can, in turn, influence the activity of the PI3K/Akt/mTOR pathway. For instance, in other cell types, the E-Id protein axis has been shown to modulate the activities of the PI3K-AKT-mTORC1 pathway. nih.gov This suggests a reciprocal regulatory loop where Id proteins may influence the signaling pathways that also control their expression and function, thereby fine-tuning the myogenic process.

Notch Signaling Pathway Interactions

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in determining cell fate during development and in adult tissue homeostasis. In skeletal muscle, Notch signaling is a potent inhibitor of myogenesis, and this effect is largely mediated through its interaction with Id proteins. nih.govelifesciences.orgoup.com

Activation of the Notch pathway, through the interaction of Notch receptors with their ligands on adjacent cells, leads to the cleavage and release of the Notch intracellular domain (NICD). elifesciences.org NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBP-J and activates the transcription of target genes, most notably the Hes and Hey families of transcriptional repressors. These repressors, in turn, can directly inhibit the expression of MRFs.

Furthermore, Notch signaling can also lead to the upregulation of Id genes. nih.gov The resulting Id proteins contribute to the inhibition of myogenesis by sequestering E proteins. This dual mechanism of action, both directly repressing MRFs and indirectly inhibiting them through Id proteins, makes the Notch pathway a powerful negative regulator of muscle differentiation. The maintenance of a pool of undifferentiated myoblasts is crucial for muscle growth and repair, and the Notch-Id axis is central to this process. nih.gov

Wnt Signaling Effects on Myogenic Repressors

The Wnt signaling pathway is another evolutionarily conserved pathway with diverse and complex roles in development and disease. In myogenesis, Wnt signaling exhibits a dual function, promoting both the proliferation of myoblasts and their subsequent differentiation in a context-dependent manner. nih.govnih.govmolbiolcell.org

Canonical Wnt signaling, which involves the stabilization and nuclear translocation of β-catenin, has been shown to promote myogenesis. researchgate.net Wnt signals can induce the expression of key myogenic regulatory factors like Myf5 and MyoD. nih.gov Conversely, some studies suggest that excessive canonical Wnt signaling can impair myogenic differentiation. researchgate.net The precise effect of Wnt signaling on Id proteins is an area of ongoing research. However, given the intricate cross-talk between major signaling pathways, it is plausible that Wnt signaling influences Id protein expression and activity indirectly. For instance, Wnt signaling can interact with other pathways, such as the Notch and FGF pathways, which are known to directly regulate Id proteins. frontiersin.org The balance between different Wnt signals and their integration with other signaling inputs likely determines the ultimate effect on myogenic repressors and the progression of myogenesis.

Integration of Multiple Signaling Inputs on Id Activity and Myogenic Fate

The decision of a myoblast to either proliferate or differentiate is not governed by a single signaling pathway but rather by the integration of numerous, often competing, signals. nih.govnih.govosti.gov The Id proteins serve as a crucial node where these diverse inputs are integrated to control the final myogenic outcome.

For example, pro-proliferative signals, such as those from FGF and active Notch pathways, converge to increase the expression and activity of Id proteins, thereby keeping myoblasts in an undifferentiated state. nih.govresearchgate.netnih.gov Conversely, pro-differentiative signals, like the activation of the p38 MAPK pathway, act to suppress Id protein levels, tipping the balance towards differentiation. frontiersin.org

The cross-talk between these pathways is also critical. For instance, FGF signaling can act upstream of both Notch and Wnt signaling pathways. nih.gov Furthermore, TGF-β and Notch signaling pathways can functionally integrate, with TGF-β inducing the expression of the Notch ligand Jagged1, leading to Notch activation. nih.gov This complex interplay ensures that myogenesis proceeds in a highly regulated and coordinated manner, responding appropriately to the dynamic cellular environment. The ultimate level of active Id proteins within a myoblast reflects the sum of these integrated signals, dictating whether the cell commits to differentiation or remains in a proliferative state.

Signaling PathwayPrimary Effect on MyogenesisMechanism of Action on/related to Id ProteinsKey Downstream Effectors/Interactions
FGFInhibitoryUpregulates Id expressionRas-MAPK pathway
TGF-βInhibitoryUpregulates Id1 expressionSmad pathway
p38 MAPKPromotionalDownregulates Id expressionPhosphorylates myogenic transcription factors
PI3K/Akt/mTORPromotional (mainly hypertrophy)Cross-talk with the E-Id protein axismTORC1
NotchInhibitoryUpregulates Id expressionHes/Hey repressors
WntContext-dependent (promotes proliferation and differentiation)Indirect modulation, cross-talk with other pathwaysβ-catenin

Compound and Protein List

NameType
I-mf/Id proteinsMyogenic Repressor
MyoDMyogenic Regulatory Factor
MyogeninMyogenic Regulatory Factor
Myf5Myogenic Regulatory Factor
E proteinsbHLH Transcription Factors
FGFGrowth Factor
TGF-βGrowth Factor
p38 MAPKProtein Kinase
PI3KProtein Kinase
AktProtein Kinase
mTORProtein Kinase
NotchReceptor Protein
WntSignaling Protein
SmadTranscription Factor
NICDProtein (Notch Intracellular Domain)
RBP-JDNA-binding Protein
Hes/HeyTranscriptional Repressors
β-cateninTranscriptional Coactivator
Jagged1Notch Ligand

Advanced Research Methodologies for Investigating Id Proteins in Myogenesis

In Vitro Myoblast Cell Culture Models (e.g., C2C12, Sol 8) and Differentiation Systems

In vitro cell culture models are indispensable for studying myogenesis in a controlled environment. wikipedia.orgcytion.com Immortalized myoblast cell lines, such as the mouse-derived C2C12 and Sol8 lines, are cornerstone systems for this research. wikipedia.orghpu2.edu.vnresearchgate.net

C2C12 cells, a subclone of myoblasts isolated from the thigh muscle of a C3H mouse, are capable of rapid proliferation in high-serum conditions. wikipedia.org When the serum concentration is lowered, these mononucleated myoblasts exit the cell cycle and differentiate, fusing to form multinucleated myotubes, which are the precursors to skeletal muscle fibers. wikipedia.orghpu2.edu.vn This transition mimics key aspects of in vivo myogenesis and provides a robust system to study the influence of myogenic repressors like I-mf. cytion.com The Sol8 cell line is another murine myoblast line used for similar studies of muscle differentiation. hpu2.edu.vnresearchgate.net

The differentiation process in these cell lines is tightly regulated by a cascade of myogenic regulatory factors (MRFs). taylorandfrancis.com Researchers can manipulate these cell culture systems to investigate how proteins like I-mf interfere with this process. For instance, by introducing I-mf into C2C12 cells, one can observe its predicted inhibitory effect on myotube formation and the expression of muscle-specific proteins.

Table 1: Common Myoblast Cell Lines in Myogenesis Research

Cell LineOriginKey CharacteristicsCommon Applications
C2C12Mouse (C3H) myoblastRapid proliferation in high serum; differentiates into myotubes in low serum. wikipedia.orgStudying myoblast differentiation, myogenesis, and osteoblast differentiation. wikipedia.org
Sol 8Mouse myoblastSimilar to C2C12, used for studying muscle cell differentiation and proliferation. hpu2.edu.vnresearchgate.netComparative studies of myogenesis and protein synthesis. researchgate.net

Genetic Manipulation Techniques

To elucidate the specific function of I-mf, researchers employ various genetic manipulation techniques to alter its expression levels in myoblasts.

Gene overexpression is a fundamental technique used to study the function of a protein by expressing it at higher-than-normal levels. nih.gov In the context of I-mf, researchers can introduce a plasmid vector containing the I-mf coding sequence into C2C12 or other myoblastic cells. acs.orgmdpi.com This vector is engineered to drive high-level, constitutive (continuous) expression of the I-mf protein.

The primary goal of overexpressing I-mf is to observe its inhibitory effects on myogenesis. nih.gov Since I-mf is known to repress the activity of MyoD family members, its overexpression is expected to prevent myoblasts from differentiating into myotubes, even under low-serum conditions. nih.gov Researchers can then quantify this effect by measuring markers of muscle differentiation, such as the expression of Myogenin or Myosin Heavy Chain, and by calculating the myotube fusion index. taylorandfrancis.commdpi.com This approach directly tests the hypothesis that I-mf is a potent inhibitor of the myogenic program. nih.gov

Conversely, gene knockdown techniques are used to reduce or eliminate the expression of a specific gene to study the consequences of its absence. idtdna.com Short hairpin RNA (shRNA) is a common tool for this purpose. springernature.comnih.gov A vector carrying a sequence that codes for an shRNA molecule specifically targeting the I-mf mRNA is introduced into myoblasts. nih.gov Inside the cell, this shRNA is processed and leads to the degradation of the I-mf mRNA, thereby "knocking down" the expression of the I-mf protein. idtdna.comnih.gov

The expected outcome of knocking down I-mf, a myogenic repressor, would be an enhancement or acceleration of myoblast differentiation. nih.gov This provides complementary evidence to overexpression studies about the protein's function. Gene knockout, which involves the permanent deletion of the gene from the genome, offers a more complete removal of the protein's function compared to the often incomplete silencing by shRNA. idtdna.com

The CRISPR/Cas9 system represents a more precise and efficient method for gene editing. mdpi.com This technology can be used to create a permanent and complete gene knockout by introducing a double-strand break at a specific location in the I-mf gene, which, when repaired by the cell, often results in a non-functional gene. escholarship.org

CRISPR/Cas9 can also be used for more subtle modifications. For instance, researchers could edit the specific domain of I-mf that interacts with MyoD family members to understand the precise mechanism of repression. nih.gov Furthermore, engineered CRISPR/Cas9-based transcriptional activators can be used to specifically activate the endogenous I-mf gene to study its effects at physiological expression levels. nih.gov This level of precision allows for a highly detailed investigation of the structure-function relationship of the I-mf protein in myogenesis. nih.govresearchgate.net

Table 2: Comparison of Genetic Manipulation Techniques

TechniqueMechanismEffect on GeneApplication for I-mf Study
OverexpressionIntroduction of an expression vector. nih.govIncreased protein production.Assess the inhibitory capacity of I-mf on myogenesis. nih.gov
shRNA KnockdownshRNA targets mRNA for degradation. springernature.comTemporary reduction of gene expression. idtdna.comDetermine if reduced I-mf levels promote differentiation.
CRISPR/Cas9 KnockoutCreates targeted double-strand breaks leading to gene disruption. escholarship.orgPermanent and complete gene inactivation. idtdna.comStudy the complete loss of I-mf function in myoblast lineage.

Protein-Protein Interaction Analysis

Understanding the function of I-mf requires identifying its binding partners. The initial characterization of I-mf revealed that it associates with members of the MyoD family. nih.gov Various techniques are available to map these crucial protein-protein interactions.

The yeast two-hybrid (Y2H) system is a powerful genetic method for detecting protein-protein interactions in vivo. nih.govspringernature.com The principle involves splitting a transcription factor into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). wikipedia.org The protein of interest, in this case, I-mf, is fused to the BD (the "bait"). A library of potential interacting proteins, or a specific candidate like MyoD, is fused to the AD (the "prey"). nih.gov

If the bait (I-mf) and prey (MyoD) proteins interact within the yeast nucleus, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. wikipedia.orgnih.gov This reconstituted factor then activates the transcription of a reporter gene (e.g., LacZ), leading to a detectable signal, such as a color change, which indicates a positive interaction. nih.gov This method was instrumental in demonstrating the physical association between I-mf and MyoD family members, which is central to its repressive function. nih.gov Mammalian two-hybrid systems operate on a similar principle but are performed in mammalian cells, which can be advantageous for studying interactions that require mammalian-specific post-translational modifications.

Co-Immunoprecipitation and Affinity Purification

Co-immunoprecipitation (Co-IP) and affinity purification are indispensable techniques for identifying and validating protein-protein interactions within their native cellular environment. In the context of myogenesis, these methods have been pivotal in demonstrating the direct association between Id proteins and their bHLH partners.

Co-Immunoprecipitation (Co-IP) is used to isolate a specific protein and its binding partners from a cell lysate. An antibody targeting a known protein (the "bait," e.g., an Id protein) is used to pull down the entire protein complex. The components of this complex are then separated by SDS-PAGE and identified by Western blotting using antibodies against suspected interacting proteins (the "prey," e.g., MyoD or E47). Studies have successfully used Co-IP to show that Id proteins and E proteins co-immunoprecipitate in myoblast cell extracts, providing in vivo evidence for their interaction. tandfonline.com For instance, extracts from C2C12 myoblasts can be incubated with antibodies specific to Id1, Id2, or Id3, and the resulting immunoprecipitate is then probed for the presence of bHLH proteins like MyoD and E47. tandfonline.com

Affinity Purification is a broader technique where a "bait" protein is tagged with a high-affinity epitope (like FLAG or HA) or a fusion protein (like GST). This tagged protein is expressed in cells, and the entire complex is purified from the lysate using a resin that specifically binds the tag. A more advanced version is Tandem Affinity Purification (TAP) , which involves a dual-tag system (e.g., Protein A and a calmodulin-binding peptide) separated by a protease cleavage site. nih.govoup.com This two-step purification process significantly reduces non-specific binding, yielding highly pure protein complexes. nih.govfrontiersin.org These isolated complexes can then be analyzed by mass spectrometry to identify all interacting partners exhaustively. This approach has been used to map the interactome of MyoD, identifying known partners like E proteins and negative regulators such as Id proteins. researchgate.net

Technique Principle Application in Id Protein Research Key Findings
Co-Immunoprecipitation (Co-IP) Uses a specific antibody to pull down a target protein and its interacting partners from a cell lysate.To confirm the in vivo interaction between endogenous Id proteins (Id1, Id2, Id3) and myogenic bHLH factors (MyoD, E proteins) in myoblasts.Demonstrated that Id proteins physically associate with E proteins in myoblasts, sequestering them from forming active heterodimers with MyoD. tandfonline.com
Affinity Purification / TAP Isolates a tagged "bait" protein and its associated complex using high-affinity binding to a resin. TAP uses two successive purification steps for higher purity.To identify the complete set of proteins interacting with a specific Id protein or with myogenic factors like MyoD in an unbiased manner.Mass spectrometry analysis of purified MyoD complexes confirmed interactions with E proteins and inhibitory Id proteins, providing a comprehensive view of the regulatory network. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) for In Vivo Interactions

Fluorescence Resonance Energy Transfer (FRET) is a powerful microscopy technique that allows for the detection of protein-protein interactions in living cells with high spatial and temporal resolution. nih.gov The principle of FRET is based on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are within a very close proximity (typically 1-10 nanometers). researchgate.net This distance-dependent energy transfer makes FRET an ideal tool for confirming direct molecular interactions as they occur within the cell. nih.gov

To study Id protein interactions, researchers typically create chimeric proteins by fusing a donor fluorophore, such as Cyan Fluorescent Protein (CFP), to one protein of interest (e.g., Id1) and an acceptor fluorophore, like Yellow Fluorescent Protein (YFP), to its putative partner (e.g., an E protein). nih.gov These fusion constructs are then co-expressed in cells, such as myoblasts. If the two proteins interact, the CFP and YFP molecules are brought close enough for energy transfer to occur. When the donor (CFP) is excited, a portion of its emission energy is transferred to the acceptor (YFP), resulting in YFP fluorescence. researchgate.net

One common method to measure FRET is acceptor photobleaching . In this technique, the acceptor fluorophore (YFP) is intentionally destroyed by intense laser illumination. If FRET was occurring, the destruction of the acceptor prevents energy transfer, leading to an increase in the donor's (CFP) fluorescence intensity. This "de-quenching" of the donor signal is a direct measure of the FRET efficiency and thus the extent of the protein interaction.

A key study utilized acceptor photobleaching FRET to investigate the interactions between MyoD, Id1, and E2A proteins (E12 and E47) in vivo. nih.gov The results demonstrated that while MyoD and E2A proteins form heterodimers, the interaction between Id1 and E2A proteins is significantly stronger. nih.gov This finding provides direct visual evidence supporting the model that Id proteins inhibit myogenesis by more effectively sequestering E proteins, thereby preventing the formation of functional MyoD:E2A complexes. nih.gov

FRET Pair Component Protein Tagged Observation upon Interaction Conclusion from FRET Analysis
Donor (CFP)Id1Donor fluorescence is quenched.Id1 and E2A proteins interact directly within living cells.
Acceptor (YFP)E2A (E12 or E47)Acceptor emits sensitized fluorescence.The Id1:E2A interaction is stronger than the MyoD:E2A interaction, supporting the E protein sequestration model of myogenic inhibition. nih.gov
Donor (CFP)MyoDDonor fluorescence is quenched.MyoD and E2A proteins interact in vivo.
Acceptor (YFP)E2A (E12 or E47)Acceptor emits sensitized fluorescence.

Transcriptional and Epigenetic Analysis Techniques

Quantitative Real-Time PCR (RT-qPCR) and Western Blotting

Quantitative real-time PCR (RT-qPCR) and Western blotting are fundamental techniques used to measure the expression levels of genes and proteins, respectively. They are crucial for correlating the expression dynamics of Id proteins with the different stages of myogenesis.

RT-qPCR is used to quantify mRNA levels. Total RNA is extracted from cells at various time points during differentiation (e.g., from proliferating myoblasts and differentiating myotubes), reverse transcribed into complementary DNA (cDNA), and then used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time using fluorescent dyes. Studies using the C2C12 myoblast cell line consistently show that the mRNA levels of Id1, Id2, and Id3 are high in proliferating myoblasts (growth medium) but are rapidly and significantly downregulated upon induction of differentiation (differentiation medium). researchgate.net This downregulation coincides with the upregulation of key myogenic markers like myogenin. researchgate.net

Western Blotting is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the protein of interest. This technique confirms that the changes observed at the mRNA level translate to the protein level. Western blot analyses of differentiating C2C12 and primary myoblasts show high levels of ID1 and ID3 protein in proliferating cells, which are rapidly downregulated after the induction of differentiation. researchgate.netnih.gov This decrease in Id protein levels is a prerequisite for the accumulation of myogenic factors and the progression of muscle differentiation. researchgate.net

Technique Molecule Measured Observation in Proliferating Myoblasts Observation in Differentiating Myotubes
RT-qPCR Id1, Id2, Id3 mRNAHigh expression levelsRapid and substantial downregulation researchgate.net
Western Blot ID1, ID3 ProteinHigh protein levelsRapid downregulation researchgate.netnih.gov

Chromatin Immunoprecipitation (ChIP) and ChIP-sequencing

Chromatin immunoprecipitation (ChIP) is a powerful technique used to determine the in vivo binding sites of DNA-associated proteins, such as transcription factors and modified histones. nih.govcellsignal.com Since Id proteins lack a DNA-binding domain, ChIP is not used to map their location directly on the genome. Instead, it is used to investigate how Id proteins indirectly affect the binding of other transcription factors to DNA. The primary mechanism of Id protein function is to sequester E proteins, preventing them from forming heterodimers with myogenic regulatory factors (MRFs) like MyoD and myogenin, which are required to bind to E-box sequences (CANNTG) in the regulatory regions of muscle-specific genes. nih.gov

In a typical ChIP experiment to study this process, myoblasts overexpressing an Id protein would be compared to control cells. Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific for an E protein or MyoD is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the purified DNA is analyzed by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).

ChIP-qPCR can quantify the enrichment of a specific DNA sequence (e.g., the promoter of the myogenin gene) in the immunoprecipitated sample. It is expected that in cells with high levels of Id proteins, the binding of E proteins and MyoD to muscle-specific promoters would be significantly reduced.

ChIP-seq provides a genome-wide map of binding sites. By comparing the ChIP-seq profiles for MyoD or myogenin in proliferating myoblasts (high Id levels) versus differentiated myotubes (low Id levels), researchers can identify the full spectrum of genes whose regulation is impacted by the inhibitory action of Id proteins. nih.govresearchgate.net Publicly available ChIP-seq data for MyoD and myogenin in C2C12 cells serves as a valuable resource for identifying target genes indirectly regulated by Id proteins. researchgate.net

Reporter Gene Assays (e.g., Muscle Creatine (B1669601) Kinase Enhancer)

Reporter gene assays are a cornerstone for studying the functional consequences of transcription factor activity. In the context of myogenesis, these assays are used to quantitatively measure the ability of Id proteins to inhibit the transcriptional activation of muscle-specific genes by MRFs.

A common tool for this purpose is a reporter construct containing the enhancer element of the Muscle Creatine Kinase (MCK) gene. nih.gov The MCK enhancer contains critical E-box motifs that are bound by MyoD/E protein heterodimers to drive high levels of gene expression specifically in differentiated muscle cells. nih.gov In this assay, the MCK enhancer is cloned upstream of a promoter and a reporter gene, such as chloramphenicol (B1208) acetyltransferase (CAT) or luciferase.

This reporter plasmid is then co-transfected into cells (e.g., C2C12 myoblasts) along with expression vectors for MyoD and an Id protein (e.g., Id3). oup.com The activity of the reporter gene is subsequently measured. Numerous studies have demonstrated that the overexpression of Id proteins like Id1 or Id3 efficiently inhibits the MyoD-mediated activation of the MCK reporter gene. oup.comnih.gov This provides direct functional evidence that Id proteins act as potent repressors of myogenesis by interfering with the transcriptional machinery required to activate key muscle-specific genes. nih.govnih.gov

Component Description Role in Assay
Expression Vector 1 Encodes MyoDProvides the muscle-specific transcriptional activator.
Expression Vector 2 Encodes an Id protein (e.g., Id3)Provides the myogenic repressor being tested.
Reporter Plasmid MCK enhancer linked to a promoter and a reporter gene (e.g., CAT, Luciferase)Quantifies the transcriptional activity driven by the MCK enhancer.
Cell Line C2C12 myoblasts or other fibroblast cell linesProvides the cellular context for transcription and differentiation.
Expected Result Co-transfection of MyoD and the reporter plasmid leads to high reporter activity. Adding the Id protein expression vector significantly reduces this activity.Functionally validates the role of the Id protein as an inhibitor of MyoD-mediated transactivation. oup.com

In Vivo Animal Models for Studying Id Protein Function in Muscle Development

To understand the physiological relevance of I-mf/Id proteins in a complex biological system, researchers rely on in vivo animal models, predominantly genetically engineered mice. nih.gov These models, particularly those involving gene knockouts, have been instrumental in deciphering the specific and sometimes redundant roles of the four Id proteins (Id1, Id2, Id3, and Id4) during embryonic development and postnatal muscle regeneration. nih.govresearchgate.net

The generation of knockout mice for individual Id genes has revealed distinct developmental defects. nih.gov For example, while mice lacking a functional MyoD gene are viable with no obvious muscle deficits, the absence of certain Id genes can have significant consequences. nih.gov This highlights the critical role of Id proteins in controlling the timing and progression of myogenesis. Studies have shown that Id1, Id2, and Id3 act to prevent premature skeletal muscle differentiation by sequestering E proteins, thereby blocking the activity of MyoD and other myogenic bHLH proteins. nih.gov

Key findings from in vivo animal models include:

Redundancy and Compensation : Single knockouts of Id1 or Id3 have relatively mild phenotypes in some contexts, suggesting functional redundancy. However, the double knockout of both Id1 and Id3 results in embryonic lethality, indicating that these proteins have essential, overlapping roles during development that cannot be compensated for by other family members. nih.gov

Regulation of Myoblast Proliferation and Differentiation : Animal models allow for the detailed examination of muscle precursor cells (myoblasts). In these models, the overexpression or ablation of Id genes can be studied to see how these manipulations affect the balance between myoblast proliferation and their terminal differentiation into myotubes.

Muscle Regeneration : The function of Id proteins is not limited to embryonic development. In adult animals, skeletal muscle has a remarkable capacity for regeneration following injury, a process that relies on resident muscle stem cells (satellite cells). researchgate.net Animal models of muscle injury (e.g., cardiotoxin-induced damage) are used to study the expression and function of Id proteins in satellite cell activation, proliferation, and differentiation during the repair process.

Animal ModelGenotypeKey Phenotype in Muscle DevelopmentImplication for I-mf/Id Function
MouseId1 Knockout (-/-)Viable, subtle defects in neurogenesis and angiogenesis; muscle development appears largely normal. nih.govSuggests functional redundancy, likely with Id3.
MouseId3 Knockout (-/-)Defects in lymphocyte development; muscle development appears largely normal. nih.govSuggests functional redundancy, likely with Id1.
MouseId1 (-/-) and Id3 (-/-) Double KnockoutEmbryonic lethal. nih.govDemonstrates essential, overlapping roles of Id1 and Id3 in embryonic development.
MouseMyoD Knockout (-/-)Viable and fertile with no apparent skeletal muscle deficits. nih.govHighlights that other MRFs (like Myf5) can compensate for MyoD loss, and underscores the importance of negative regulators like Id proteins.
Xenograft ModelsHuman iMyoblasts in miceHuman myoblasts engraft and respond to host signals for maturation and regeneration. elifesciences.orgAllows for the in vivo study of human Id protein function in a physiological context.

High-Throughput Screening for Id Modulators (Implied for future directions)

High-Throughput Screening (HTS) encompasses a set of automated methods used to test large numbers of chemical compounds or biological effectors for a specific activity. nih.govnih.gov While the targeting of transcription factors with small molecules is challenging, the development of HTS assays for modulators of I-mf/Id protein function represents a promising future direction for both research and therapeutic development. nih.gov The primary mechanism of I-mf/Id action is through protein-protein interactions (PPIs) with bHLH factors. nih.gov Therefore, HTS campaigns would likely focus on identifying small molecules that can disrupt or stabilize these interactions. nih.gov

Potential HTS strategies for I-mf/Id modulators include:

Protein-Protein Interaction Assays : Technologies like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) can be adapted to a high-throughput format to screen for compounds that disrupt the I-mf/MyoD interaction. frontiersin.org In such an assay, a fluorescently labeled I-mf peptide and its bHLH partner would be used, and a change in the fluorescent signal would indicate disruption of the interaction by a test compound.

Cell-Based Reporter Assays : A cell line could be engineered with a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a muscle-specific promoter containing E-boxes. These cells would also be engineered to express myogenic factors. In this system, I-mf/Id proteins would inhibit reporter expression. A screen for I-mf inhibitors would seek compounds that restore the reporter signal.

Phenotypic Screening : Automated microscopy and image analysis could be used to screen for compounds that promote the differentiation of myoblasts into myotubes, a process normally inhibited by Id proteins. nih.gov Compounds that induce morphological changes, such as cell elongation and fusion into multinucleated myotubes, would be identified as potential hits.

The identification of small molecule modulators of I-mf/Id function could provide powerful chemical tools for studying myogenesis and could form the basis for novel therapeutic strategies aimed at promoting muscle regeneration.

Ribosome Profiling for Translational Control Analysis

While much of the regulation of myogenesis is known to occur at the transcriptional level, recent studies using ribosome profiling on differentiating C2C12 myoblasts have shown that a subset of transcripts is regulated at the level of translation. nih.govnih.gov This technique could be applied specifically to understand the translational control of I-mf/Id proteins during myogenesis.

A ribosome profiling experiment to study I-mf/Id proteins would involve:

Sample Collection : Myoblasts would be harvested at different stages of differentiation (e.g., proliferating myoblasts and differentiated myotubes). nih.gov

Translation Arrest : Translation is halted using an inhibitor like cycloheximide. nih.gov

Ribosome Footprint Generation : RNase is used to digest the mRNA that is not protected by ribosomes. The ribosome-mRNA complexes are then isolated.

Sequencing : The small RNA fragments (the footprints) are purified and converted into a DNA library for deep sequencing. nih.gov

Data Analysis : The footprint sequences are mapped back to the genome to identify which mRNAs were being translated and at what density. This data is then compared with parallel RNA-seq data to calculate translational efficiency.

This analysis could reveal whether the expression of I-mf/Id proteins is controlled not just by the amount of their mRNA present, but also by how efficiently that mRNA is being translated by the ribosome. For example, it might be discovered that although Id1 mRNA levels decrease during differentiation, a concurrent increase in its translational efficiency could maintain a functional level of the I-mf protein for a longer period, thereby fine-tuning the timing of differentiation. Such findings would add a new dimension to our understanding of how these critical myogenic repressors are regulated. researchgate.net

Future Research Directions and Unresolved Questions

Elucidating Isoform-Specific Functions of Id Proteins in Context-Dependent Myogenesis

In mammals, the Id protein family comprises four members: Id1, Id2, Id3, and Id4. nih.gov While Id1, Id2, and Id3 are known to inhibit myogenic differentiation, Id4's role appears to be more complex. researchgate.netnih.gov Future research must focus on dissecting the unique and overlapping functions of each isoform. It is crucial to understand how the expression and activity of different Id isoforms are regulated in various muscle types and at different developmental stages. Investigating the distinct functional roles of these isoforms will provide a more nuanced understanding of their collective impact on myogenesis. nih.govnih.gov

Key Research Questions:

What are the specific downstream targets of each Id isoform in myoblasts versus differentiated myotubes?

How do different signaling pathways selectively regulate the expression of individual Id isoforms during muscle development and regeneration?

Do specific Id isoforms have preferential binding partners that dictate their function in a context-dependent manner?

Comprehensive Mapping of Id Protein Interactomes in Diverse Myogenic States

Id proteins exert their function primarily by interacting with other proteins, most notably the E proteins, preventing them from forming functional heterodimers with myogenic regulatory factors (MRFs) like MyoD. oup.comnih.gov However, the full spectrum of Id protein interactions within the myogenic lineage is likely far more extensive. A comprehensive mapping of the Id protein interactome in proliferating myoblasts, differentiating myocytes, and mature myotubes is essential. nih.gov This will uncover novel regulatory pathways and functional roles for Id proteins in muscle biology.

Potential Interacting Partners to Investigate:

Chromatin remodeling complexes

Other families of transcription factors

Cell cycle regulators

Signaling pathway components

Dissecting the Kinetic and Spatial Dynamics of Id Protein Activity

The activity of Id proteins is not static; it is a dynamic process regulated in both time and space. nih.gov Understanding the kinetics of Id protein expression, degradation, and subcellular localization is critical to fully appreciating their regulatory role. e-acnm.org Advanced imaging techniques and proteomic approaches can be employed to visualize and quantify these dynamics in living cells during the progression of myogenesis.

Areas for Investigation:

Real-time monitoring of Id protein levels during the cell cycle of myoblasts.

Investigating the mechanisms that control the nuclear and cytoplasmic shuttling of Id proteins.

Determining the half-life of different Id isoforms and how it is regulated by post-translational modifications.

Understanding the Reciprocal Regulation Between Id Proteins and Epigenetic Landscapes

The interplay between transcription factors and the epigenetic landscape is a key determinant of cell fate. nih.govnih.gov Future studies should explore the reciprocal regulation between Id proteins and the epigenetic modifications that govern myogenic gene expression. It is important to determine how Id proteins might influence the chromatin state at muscle-specific gene loci and, conversely, how epigenetic modifications regulate the expression of Id genes themselves. mdpi.comsemanticscholar.org

Research Focus:

Does the binding of Id proteins to E proteins influence the recruitment of histone-modifying enzymes to target genes?

Are the promoters of Id genes themselves subject to dynamic changes in DNA methylation and histone modifications during myogenesis?

Can Id proteins directly interact with components of the epigenetic machinery?

Identifying Novel Upstream Regulators and Downstream Effectors of Id Proteins in Muscle Development

While some upstream signaling pathways that regulate Id protein expression, such as the BMP signaling pathway, are known, a more complete picture of their regulation is needed. nih.govresearchgate.net Identifying novel upstream regulators will provide new insights into how external cues control the balance between myoblast proliferation and differentiation. nih.gov Similarly, a more thorough identification of the downstream effector genes and pathways modulated by Id proteins will clarify their functional impact on muscle development. mdpi.comresearchgate.net

Potential Upstream Regulators Potential Downstream Effectors
Growth factors (e.g., FGF, TGF-β)Cell cycle regulators (e.g., cyclins, CDKs)
Signaling pathways (e.g., Notch, Wnt)Myogenic Regulatory Factors (e.g., MyoD, Myogenin)
Mechanical stress and exercise signalsGenes involved in cell adhesion and migration
MicroRNAs and other non-coding RNAsMetabolic enzymes

Bridging In Vitro Findings with In Vivo Physiological Relevance in Complex Myogenic Processes

Much of our current understanding of Id protein function comes from in vitro cell culture studies. researchgate.netresearchgate.net A major challenge for future research is to validate and extend these findings in the context of a living organism. nih.gov This will require the use of sophisticated animal models, including conditional and inducible knockout and knock-in mice, to study the role of Id proteins in embryonic muscle development, postnatal growth, and adult muscle regeneration. nih.gov

Experimental Approaches:

Lineage tracing experiments to follow the fate of cells with altered Id protein expression.

In vivo imaging to monitor muscle regeneration in real-time in response to injury in animals with manipulated Id gene expression.

Transcriptomic and proteomic analysis of muscle tissue from these animal models to identify in vivo targets of Id proteins.

Developing Advanced Computational Models to Predict Id Protein Behavior in Myogenic Systems

Modeling Strategies:

Boolean network models to capture the qualitative relationships between Id proteins and other myogenic regulators.

Ordinary differential equation (ODE) models to simulate the quantitative dynamics of the myogenic regulatory network.

Agent-based models to simulate the behavior of individual cells and their interactions during muscle formation.

By addressing these future research directions and unresolved questions, the scientific community can build a more comprehensive understanding of the multifaceted roles of I-mf (Id) myogenic repressors in muscle biology, which may ultimately inform new therapeutic strategies for muscle diseases and regenerative medicine.

Q & A

Q. What are the primary molecular mechanisms by which I-mf represses myogenic differentiation?

I-mf inhibits MyoD family transcription factors by two mechanisms: (1) blocking their nuclear localization signals (NLS), preventing nuclear translocation, and (2) sterically hindering DNA binding through direct interaction with the basic helix-loop-helix (bHLH) domain . Experimental validation involves co-immunoprecipitation (Co-IP) assays to confirm protein-protein interactions and luciferase reporter assays using MyoD-responsive promoters (e.g., muscle creatine kinase promoter) to quantify repression .

Q. How can researchers validate I-mf expression and function in vitro?

  • Antibody-based methods : Use validated antibodies (e.g., Invitrogen’s MDFI polyclonal antibody, 95% purity by SDS-PAGE) for Western blot (25 kDa band) or immunocytochemistry to localize I-mf in cytoplasmic vs. nuclear compartments .
  • Functional assays : Overexpress I-mf in C2C12 myoblasts and measure differentiation markers (e.g., Myogenin, Myosin Heavy Chain) via qRT-PCR or immunofluorescence. Compare with siRNA-mediated knockdown .

Q. What animal models are suitable for studying I-mf’s role in development?

I-mf knockout mice exhibit vertebral/rib malformations and defective chondrogenesis, making them ideal for studying skeletal and placental development . For tissue-specific analysis, use conditional Cre-lox models (e.g., Pax3-Cre for somite-specific deletion) combined with histological staining (Alcian Blue for cartilage) .

Advanced Research Questions

Q. How do contradictory findings about I-mf’s role in cancer (e.g., tumor suppression vs. chemoresistance) inform experimental design?

In colorectal cancer, I-mf promotes proliferation via ITGB4/LAMB3-AKT signaling , whereas in other contexts, it suppresses oncogenic pathways by inhibiting β-catenin/Tcf3 . To reconcile these, design studies incorporating:

  • Cell-type-specific CRISPR screens to identify context-dependent interactors.
  • Pathway enrichment analysis (e.g., RNA-seq + GSEA) to map signaling crosstalk .

Q. What experimental strategies resolve conflicting data on I-mf’s interaction with chromatin modifiers like JMJD1A?

I-mf competes with MDFIC for JMJD1A binding, leading to opposing transcriptional outcomes . Use:

  • Proximity ligation assays (PLA) to visualize ternary complex formation in situ.
  • ChIP-seq for JMJD1A and I-mf at shared genomic loci (e.g., MyoD target genes) .

Q. How can researchers model I-mf’s dual roles in myogenesis and non-muscle tissues (e.g., placenta)?

  • Organoid systems : Generate placental trophoblast organoids from I-mf−/− embryos to study labyrinthine layer defects .
  • Single-cell RNA-seq : Profile embryonic day 10.5–12.5 mouse embryos to identify I-mf-dependent transcriptional networks in muscle vs. non-muscle lineages .

Methodological Considerations

Q. What controls are essential for I-mf interaction studies to avoid false positives?

  • Negative controls : Include non-muscle cell lines (e.g., HEK293) lacking MyoD family members.
  • Competition assays : Titrate excess I-mf N-terminal domain (responsible for MyoD binding) to confirm specificity in Co-IP .

Q. How to address low reproducibility in I-mf antibody-based assays?

  • Validate antibodies using knockout cell lysates to confirm absence of 25 kDa band .
  • Pre-cleared lysates with protein A/G beads to reduce non-specific binding .

Data Interpretation and Conflict Resolution

Q. What statistical approaches are recommended for analyzing I-mf’s pleiotropic effects?

  • Multivariate regression : Adjust for confounding factors (e.g., cell proliferation rates) when correlating I-mf levels with differentiation markers.
  • Bayesian network modeling : Infer causal relationships between I-mf, AKT, and β-catenin in cancer datasets .

Q. How to validate I-mf’s role in epigenetic regulation?

  • CUT&Tag : Profile histone modifications (e.g., H3K27ac) in I-mf-depleted cells to identify enhancer regions regulated by I-mf-JMJD1A complexes .
  • 3D genome imaging : Use Hi-C to assess chromatin architecture changes in I-mf−/− myoblasts .

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